molecular formula C10H20ClNO2 B15319130 5-(Piperidin-2-yl)pentanoicacidhydrochloride

5-(Piperidin-2-yl)pentanoicacidhydrochloride

Cat. No.: B15319130
M. Wt: 221.72 g/mol
InChI Key: DBYKPKQDARGQRR-UHFFFAOYSA-N
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Description

5-(Piperidin-2-yl)pentanoic acid hydrochloride is a piperidine-containing carboxylic acid derivative with a hydrochloride salt. Its structure comprises a pentanoic acid backbone substituted at the 5-position with a piperidin-2-yl group. Piperidine, a six-membered amine heterocycle, confers basicity, while the carboxylic acid and hydrochloride salt enhance aqueous solubility.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

5-piperidin-2-ylpentanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c12-10(13)7-2-1-5-9-6-3-4-8-11-9;/h9,11H,1-8H2,(H,12,13);1H

InChI Key

DBYKPKQDARGQRR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCCCC(=O)O.Cl

Origin of Product

United States

Biological Activity

5-(Piperidin-2-yl)pentanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and interactions with serum proteins.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the pentanoic acid moiety enhances its solubility and bioavailability, making it a suitable candidate for various therapeutic applications.

Antibacterial Activity

Studies have demonstrated that compounds similar to 5-(Piperidin-2-yl)pentanoic acid hydrochloride exhibit significant antibacterial properties. For example, synthesized derivatives have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Compound Bacterial Strain Activity Level
5-(Piperidin-2-yl)pentanoic acidSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in neurotransmission, and its inhibition is significant for treating conditions like Alzheimer's disease. The synthesized compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory effects .

Additionally, the compounds showed strong inhibitory activity against urease, an enzyme linked to various gastrointestinal diseases. This suggests that derivatives of 5-(Piperidin-2-yl)pentanoic acid could be developed as therapeutic agents for conditions involving urease activity.

Enzyme IC50 Value (µM)
Acetylcholinesterase (AChE)0.63 - 6.28
UreaseStrong activity

The biological activities of 5-(Piperidin-2-yl)pentanoic acid hydrochloride are likely mediated through several mechanisms:

  • Binding Interactions : The compound's ability to bind with bovine serum albumin (BSA) suggests it can effectively transport within biological systems, enhancing its pharmacological efficacy .
  • Enzyme Interaction : Inhibition of AChE and urease indicates that the compound can interfere with critical enzymatic processes in both bacterial and human physiology.

Case Studies

Several studies have synthesized derivatives of 5-(Piperidin-2-yl)pentanoic acid and evaluated their biological activities. For instance:

  • One study synthesized a series of piperidine derivatives and assessed their antibacterial and enzyme inhibitory activities, finding promising results that warrant further investigation in vivo .
  • Another research project focused on the structure-activity relationship (SAR) of piperidine-based compounds, revealing that modifications on the piperidine ring significantly influenced their biological potency .

Comparison with Similar Compounds

2,5-Diamino-2-(Difluoromethyl)Pentanoic Acid Hydrochloride Hydrate (DPH)

  • Structure: Features a pentanoic acid backbone with difluoromethyl and amino substituents.
  • Key Differences: Unlike 5-(piperidin-2-yl)pentanoic acid, DPH lacks a piperidine ring but includes a difluoromethyl group, which enhances metabolic stability and lipophilicity.
  • Research Findings :
    • Forms transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) with demonstrated antimicrobial activity against E. coli and S. aureus .
    • The hydrochloride salt improves solubility for coordination chemistry applications.
  • Applications : Antimicrobial agent development via metal complexation .

Methyl α-Phenyl-2-Piperidineacetate Hydrochloride

  • Structure : Combines a piperidine ring with a phenyl-substituted acetate ester.
  • Research Findings :
    • Esterification reduces polarity, making it suitable for central nervous system-targeted prodrugs .
  • Applications : Neurological or psychotropic drug precursors .

5-Amino-4-Oxopentanoic Acid Derivatives

  • Examples: 5-Aminolevulinic acid hydrochloride (5-ALA·HCl), heptanoic acid derivatives.
  • Structure: Shorter carbon chain (C5 vs. C6 in the target compound) with amino and oxo groups.
  • Key Differences : The oxo group in 5-ALA·HCl facilitates its role in heme biosynthesis, unlike the piperidine-containing target compound.
  • Research Findings :
    • 5-ALA·HCl is used in photodynamic therapy for cancer and dermatology .
  • Applications : Biochemical precursors in porphyrin synthesis .

4,5-Diamino-5-Oxo-Pentanoic Acid Phenylmethyl Ester Hydrochloride

  • Structure: Includes a benzyl ester and diamino-oxo functional groups.
  • Key Differences: The ester group enhances lipophilicity, while the diamino-oxo moiety enables chelation or enzymatic targeting.
  • Applications: Potential prodrug design for improved tissue absorption .

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Backbone Length Solubility Profile Primary Applications
5-(Piperidin-2-yl)pentanoic acid hydrochloride Piperidine, carboxylic acid, HCl C6 High (due to HCl salt) Antimicrobial, drug delivery
DPH Difluoromethyl, amino, HCl C5 Moderate Metal complex antimicrobials
Methyl α-phenyl-2-piperidineacetate HCl Piperidine, ester, phenyl, HCl C8 Low (ester-dominated) CNS prodrugs
5-Aminolevulinic acid HCl Amino, oxo, HCl C5 High Photodynamic therapy
4,5-Diamino-5-oxo-pentanoate ester HCl Diamino, oxo, benzyl ester, HCl C5 Moderate Prodrug development

Research Trends and Gaps

  • Biochemical Applications: 5-ALA·HCl’s success in photodynamic therapy underscores the importance of oxo-amino motifs, which are absent in the piperidine-based target .

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